molecular formula C21H24FN3O7S B13122525 ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine

((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine

Cat. No.: B13122525
M. Wt: 481.5 g/mol
InChI Key: SZSIHOAQHODEJS-MCMGAVPUSA-N
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Description

((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyloxy group, a dihydropyrimidinyl moiety, and a methionine residue, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the tetrahydrofuran ring.
  • Introduction of the benzoyloxy group.
  • Incorporation of the dihydropyrimidinyl moiety.
  • Attachment of the methionine residue.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of cost-effective reagents.
  • Optimization of reaction conditions (temperature, pressure, solvents).
  • Implementation of purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methionine residue.

    Reduction: Reduction of the dihydropyrimidinyl moiety.

    Substitution: Nucleophilic substitution reactions involving the benzoyloxy group.

Common Reagents and Conditions

Common reagents and conditions for these reactions may include:

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methionine residue could yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry

In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Inhibition of enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.

    Modulation of signaling pathways: Interacting with cellular receptors and modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetrahydrofuran derivatives, benzoyloxy-containing molecules, and dihydropyrimidinyl compounds.

Uniqueness

The uniqueness of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H24FN3O7S

Molecular Weight

481.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3S,4S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H24FN3O7S/c1-21(22)15(31-18(29)12-6-4-3-5-7-12)16(23-13(17(27)28)9-11-33-2)32-19(21)25-10-8-14(26)24-20(25)30/h3-8,10,13,15-16,19,23H,9,11H2,1-2H3,(H,27,28)(H,24,26,30)/t13-,15-,16-,19-,21-/m0/s1

InChI Key

SZSIHOAQHODEJS-MCMGAVPUSA-N

Isomeric SMILES

C[C@@]1([C@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)N[C@@H](CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)NC(CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

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